molecular formula C7H3F3O2 B125228 2,4,5-Trifluorobenzoic acid CAS No. 446-17-3

2,4,5-Trifluorobenzoic acid

Cat. No.: B125228
CAS No.: 446-17-3
M. Wt: 176.09 g/mol
InChI Key: AKAMNXFLKYKFOJ-UHFFFAOYSA-N
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Description

2,4,5-Trifluorobenzoic acid (CAS RN: 446-17-3) is a fluorinated aromatic carboxylic acid with the molecular formula C₇H₃F₃O₂ and a molecular weight of 176.09 g/mol. It exists as a white crystalline solid with a melting point of 100°C . This compound is a key intermediate in synthesizing quinolone antibiotics, such as gatifloxacin and temafloxacin , and is also used in liquid crystal production . Its synthesis typically involves fluorination, esterification, and decarboxylation steps, with yields up to 98% in acyl chloride formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trifluorobenzoic acid typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trifluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to form corresponding alcohols or aldehydes.

    Oxidation Reactions: The compound can be oxidized to form more complex structures.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Agents
2,4,5-Trifluorobenzoic acid serves as an important intermediate in the synthesis of quinolone antibacterial drugs. Notably, it is utilized in the production of Temafloxacin , which is effective against a broad spectrum of bacterial infections. The synthesis involves the decarboxylation of 3,4,6-trifluorophthalic acid or its derivatives to yield this compound .

Synthesis Pathways
The synthesis of this compound has traditionally been challenging due to the complexity of reactions involved. Recent advancements have introduced more efficient methods:

  • Decarboxylation Method : A notable method involves the decarboxylation of 3,4,6-trifluorophthalic acid in dipolar aprotic solvents without catalysts, yielding good amounts of the target compound .
  • Cyanation Method : An older method includes cyanation of 2,4,5-trifluorobromobenzene followed by hydrolysis; however, this method is less favored due to its complexity and cost .

Agricultural Applications

Herbicides and Pesticides
In agriculture, this compound is explored as a building block for herbicides and pesticides. Its fluorinated structure enhances biological activity and selectivity towards target pests while minimizing environmental impact.

Material Science Applications

Liquid Crystals
The compound is also investigated for use in liquid crystal technologies. Its unique chemical properties allow it to function as a component in liquid crystal displays (LCDs), contributing to advancements in display technology.

Mechanism of Action

The mechanism of action of 2,4,5-Trifluorobenzoic acid is primarily related to its ability to interact with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in the synthesis of drugs that target specific enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Chemical Properties

Table 1: Key Properties of Trifluorobenzoic Acid Isomers

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) CAS RN
2,4,5-Trifluorobenzoic acid C₇H₃F₃O₂ 176.09 100 446-17-3
2,4,6-Trifluorobenzoic acid C₇H₃F₃O₂ 176.09 Not reported 28314-80-9
3,4,5-Trifluorobenzoic acid C₇H₃F₃O₂ 176.09 Not reported Not provided
2,3,6-Trifluorobenzoic acid C₇H₃F₃O₂ 176.09 Not reported Not provided

Key Observations :

  • All trifluorobenzoic acid isomers share the same molecular formula and weight, but their melting points and stability vary due to fluorine substitution patterns. For example, this compound exhibits higher thermal stability in aqueous environments, with <15% degradation over 260 days in hydrological tracer studies , compared to other isomers like 2,3,6-trifluorobenzoic acid, which shows greater variability under similar conditions .

Environmental Behavior and Toxicity

Table 2: Environmental Fate and Toxicity Profiles

Compound Solubility in Water Bioaccumulation Potential Environmental Persistence Toxicity (Marine Organisms)
This compound High (rapid dissolution) Low Low (rapid dilution) Low acute toxicity
BDF-513 (sinking compound) Insoluble Low High (sinks, persists) Low short-term toxicity
2,4,6-Trifluorobenzoic acid Moderate Not reported Moderate Not reported

Key Observations :

  • This compound dissolves rapidly in seawater, leading to quick dilution and transient localized toxicity . In contrast, analogs like BDF-513 (a sinking compound) persist in sediments, posing long-term ecological risks despite low bioaccumulation .

Key Observations :

  • This compound is synthesized with high efficiency (98% yield) via acyl chloride intermediates , whereas chlorinated analogs require multi-step protocols with moderate yields (~60%) .
  • Solvent optimization (e.g., dichloroethane in diazotization) improves yields for halogenated derivatives .

Table 4: Industrial and Pharmaceutical Uses

Compound Primary Applications Notable Derivatives/Products Reference
This compound Quinolone antibiotics (e.g., gatifloxacin) Gatifloxacin hydrochloride (30.9% overall yield)
2,3,4,5-Tetrafluorobenzoic acid Metal-organic frameworks (MOFs) Fluorinated metal complexes
2,4,6-Trifluorobenzoic acid Hydrological tracers Stable tracer in groundwater studies

Key Observations :

  • The 2,4,5-trifluoro substitution is critical for antibiotic activity, enabling interactions with bacterial DNA gyrase .
  • Tetrafluorinated analogs exhibit enhanced utility in materials science due to their ability to form stable hydrogen bonds in crystal structures .

Biological Activity

2,4,5-Trifluorobenzoic acid (TFBA), with the molecular formula C7H3F3O2C_7H_3F_3O_2 and CAS number 446-17-3, is a fluorinated aromatic carboxylic acid that has garnered attention for its biological activities and potential applications in medicinal chemistry and environmental science. This article explores its biological activity, including its synthesis, pharmacological properties, and role in bioremediation.

This compound is characterized by its white to light yellow crystalline appearance, with a melting point of 94-96 °C and a predicted boiling point of approximately 241.9 °C. It exhibits slight solubility in chloroform and DMSO . The synthesis of TFBA typically involves the fluorination of benzoic acid derivatives or the hydrolysis of trifluoroisophthalic acid .

Antimicrobial Properties

TFBA has been identified as an intermediate in the synthesis of quinolone antibiotics, which are known for their broad-spectrum antimicrobial activity. Research indicates that compounds derived from TFBA exhibit significant antibacterial effects against various pathogens. For example, derivatives such as Temafloxacin have shown effectiveness against resistant strains of bacteria .

Toxicological Studies

Toxicological assessments have revealed that TFBA can influence microbial populations in environmental contexts. In studies involving vadose zone bioremediation, TFBA was used as a conservative tracer to monitor microbial activity and the degradation of contaminants like perchlorate. The presence of TFBA was associated with shifts in microbial community structure and enhanced degradation rates under certain conditions .

Case Studies

  • Bioremediation Application : A field study demonstrated the use of TFBA in a vadose zone contaminated with perchlorate. The introduction of TFBA facilitated the monitoring of microbial dynamics and the reduction of perchlorate concentrations from thousands of mg/L to near-detection limits in the upper soil layers. This indicates TFBA's potential role as a biostimulant in bioremediation efforts .
  • Pharmacological Development : In drug development contexts, TFBA has been utilized to synthesize novel quinolone derivatives that exhibit enhanced antibacterial properties compared to traditional agents. For instance, modifications to the quinolone scaffold incorporating TFBA have resulted in compounds with improved efficacy against Gram-negative bacteria .

Research Findings

A comprehensive review of literature reveals several key findings regarding TFBA:

  • Mechanism of Action : The biological activity of TFBA is partly attributed to its ability to disrupt bacterial cell wall synthesis and inhibit DNA gyrase activity, similar to other fluoroquinolones.
  • Environmental Impact : Studies indicate that TFBA can persist in the environment but may also be biodegradable under specific conditions, highlighting its dual role as both a contaminant and a potential tool for bioremediation .
  • Microbial Interactions : The compound influences microbial metabolic pathways, promoting the degradation of pollutants while simultaneously altering community compositions within contaminated sites .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4,5-TFBA, and what are their limitations?

  • Methodological Answer : The primary synthesis methods include:

  • Halex Reaction : Starting from tetrachlorophthalic anhydride and sodium fluoride, yielding 2,4,5-TFBA (melting point: 91–93°C) .
  • Nitrobenzene-Carbanion Reaction : Reacting nitrobenzene derivatives with carbanions to form intermediates, followed by hydrolysis and fluorination. This method produced 2,4,5-TFBA in 15% yield in early studies .
  • Continuous Flow Synthesis : A modern approach using microflow reactors for Grignard reagent carboxylation with CO₂, achieving high purity and yield .
    Limitations : Traditional methods (e.g., Halex) suffer from low yields or harsh conditions, while flow systems require specialized equipment.

Q. How is 2,4,5-TFBA characterized in purity and structural confirmation?

  • Methodological Answer : Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : For fluorine and proton environment analysis .
  • Mass Spectrometry (MS) : Confirmation of molecular weight (175.09 g/mol) via NIST-standardized electron ionization .
  • High-Performance Liquid Chromatography (HPLC) : Quantification of purity (>95% in commercial samples) .

Q. How does 2,4,5-TFBA enhance the solubility and permeability of poorly soluble drugs?

  • Methodological Answer : 2,4,5-TFBA acts as a coformer in pharmaceutical salts/cocrystals. For example, with naftopidil (a BCS Class IV drug), it forms crystalline salts that improve dissolution rates by 3× and permeability by modulating intermolecular interactions. Optimized ratios (e.g., 1:1 molar) are determined via phase solubility diagrams and powder X-ray diffraction .

Q. What experimental designs are used to resolve contradictions in reported melting points (95–99°C vs. 97–98°C)?

  • Methodological Answer : Discrepancies arise from impurities or polymorphic forms. Researchers should:

  • Perform differential scanning calorimetry (DSC) to identify polymorph transitions.
  • Use recrystallization (e.g., from ethanol/water) to isolate pure forms.
  • Cross-validate with NIST and PubChem standards .

Q. How is 2,4,5-TFBA applied as a hydrologic tracer, and what are its stability parameters?

  • Methodological Answer : In vadose zone studies, 2,4,5-TFBA is injected into infiltration ponds (e.g., 100–500 ppm). Stability is monitored via:

  • Ion Chromatography (IC) for anion detection.
  • Liquid Scintillation Counting for degradation products.
    Field tests show <10% degradation over 30 days under aerobic conditions .

Q. What strategies optimize low-yield synthetic routes for 2,4,5-TFBA?

  • Methodological Answer : To improve the 15% yield from traditional methods :

  • Catalytic Fluorination : Replace KF with tetrabutylammonium fluoride (TBAF) to enhance reactivity.
  • Microwave-Assisted Synthesis : Reduce reaction time and byproducts.
  • In Situ Monitoring : Use FTIR to track intermediate formation.

Properties

IUPAC Name

2,4,5-trifluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAMNXFLKYKFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334571
Record name 2,4,5-Trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-17-3
Record name 2,4,5-Trifluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4,5-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,4,5-trifluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4,5-Trifluorobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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O=C(O)c1c(F)cc(F)c(F)c1C(=O)O
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Synthesis routes and methods II

Procedure details

A mixture of 2.20 g (0.01 mole) of 2,4,5-trifluoroisophthalic acid (dried under high vacuum), 1.0 ml of quinoline and 0.23 g of copper powder was heated on an oil bath at 200° C. After a while, the mixture liquefied and released a gas (ca. 280 ml by top purging). After the gas had been completely released, the liquefied mixture was cooled to room temperature, followed by addition of 15 ml of a mixture (1:1 by weight) of conc. HCl and water.
Name
2,4,5-trifluoroisophthalic acid
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
copper
Quantity
0.23 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A 250 mL single-neck flask equipped with a condenser and a magnetic stirrer was charged with 30.00 g of 3,4,6-trifluorophthalic acid, and 200 mL of dimethyl sulfoxide. The reaction mixture was then heated with stirring for 27.5 hr. at a bath temperature of 149° C. The flask was then allowed to cool to room temperature and the contents were poured into 500 mL of water, and extracted with 4×200 mL of ethyl acetate. The combined organic extracts were washed with water (2×200 mL), dried over magnesium sulfate, filtered, and the solvent removed on a rotary evaporator followed by drying at the pump overnight. The crude product was then dissolved in 25 mL of ethyl acetate and introduced at the top of a silica column (4.5 cm ID×56 cm, flushed with hexane). The product was then eluted with 90:10 hexane:ethyl acetate under a slight nitrogen pressure, and the fractions (500 mL each) were monitored by gas chromatography. The fractions containing the product were combined, the solvent removed on a rotary evaporator, and then dried at the pump overnight to give 2,4,5-trifluorobenzoic acid as a light yellow solid. Recrystallization of the product from toluene (50 mL, ca. 60° C.) gave a white product (66.9% overall yield).
Name
3,4,6-trifluorophthalic acid
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.